molecular formula C15H25ClN2O2 B8250949 n-Carbobenzoxy-1,7-diaminoheptane hydrochloride

n-Carbobenzoxy-1,7-diaminoheptane hydrochloride

Cat. No.: B8250949
M. Wt: 300.82 g/mol
InChI Key: XPAJMWPTDRCIKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino groups can form covalent bonds with electrophiles, leading to the formation of new chemical entities . The carbobenzoxy group serves as a protective group, preventing unwanted reactions at the amino sites during synthesis .

Comparison with Similar Compounds

    1,7-diaminoheptane: The parent compound without the carbobenzoxy protection.

    n-Carbobenzoxy-1,6-diaminohexane hydrochloride: A similar compound with a shorter carbon chain.

    n-Carbobenzoxy-1,8-diaminooctane hydrochloride: A similar compound with a longer carbon chain.

Uniqueness: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride is unique due to its specific carbon chain length and the presence of the carbobenzoxy protective group. This makes it particularly useful in the synthesis of compounds where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

benzyl N-(7-aminoheptyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14;/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAJMWPTDRCIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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